6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate amines with cyanoacetyl derivatives. One common method involves the treatment of substituted amines with alkyl cyanoacetates under solvent-free conditions at elevated temperatures . Another approach includes the use of ethyl cyanoacetate with amines, followed by stirring at 70°C and then at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Condensation Reactions: The active hydrogen atoms on the pyrimidine ring can take part in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various amines. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. These products can be further modified to enhance their properties for specific applications .
Scientific Research Applications
6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione: This compound shares a similar core structure but differs in the substitution pattern.
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and share similar reactivity.
Uniqueness
The uniqueness of 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTDSDSCNSIIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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